4-methoxy-4'-thiomorpholinomethyl benzophenone
Overview
Description
4-Methoxy-4’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-methoxybenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Methoxy-4’-thiomorpholinomethylbenzophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison: 4-Methoxy-4’-thiomorpholinomethylbenzophenone is unique due to the presence of both methoxy and thiomorpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Biological Activity
4-Methoxy-4'-thiomorpholinomethyl benzophenone (MMB) is a synthetic organic compound belonging to the benzophenone class, characterized by its unique molecular structure that includes a methoxy group and a thiomorpholine moiety. Its chemical formula is , with a molecular weight of approximately 327.45 g/mol. This compound has garnered attention for its potential biological activities, although research is still in preliminary stages.
Antimicrobial Properties
Research indicates that compounds similar to MMB exhibit significant antimicrobial activity . For instance, studies have shown that benzophenones can inhibit the growth of various pathogenic bacteria and fungi. The specific mechanisms of action are not fully elucidated, but it is hypothesized that these compounds may disrupt cell membranes or interfere with metabolic pathways in microorganisms.
Interaction with Biological Molecules
MMB has been shown to interact with various biological molecules, including proteins and nucleic acids. These interactions may influence its pharmacological effects and therapeutic potential. Molecular docking studies suggest that MMB could bind to specific enzymes or receptors, potentially affecting their activity. For example, the binding affinity of MMB to cytochrome P450 enzymes, which are crucial for drug metabolism, has been suggested but requires further investigation.
Toxicity and Safety Assessments
The toxicity profile of MMB is not extensively documented. However, related compounds in the benzophenone family have undergone toxicity assessments, indicating potential adverse effects at high concentrations. For instance, studies on similar benzophenones have reported liver and kidney toxicity in animal models at elevated doses . A comprehensive understanding of MMB's safety profile will necessitate systematic toxicity studies.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of MMB against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that MMB could serve as a potential antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of MMB to various targets. These studies reveal that MMB may effectively bind to the active sites of certain enzymes involved in metabolic pathways.
Target Enzyme | Binding Affinity (kcal/mol) |
---|---|
Cytochrome P450 3A4 | -7.5 |
Aldose Reductase | -6.8 |
These findings suggest that MMB could modulate the activity of these enzymes, potentially leading to significant pharmacological effects.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGDSIYHCSSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642902 | |
Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-37-1 | |
Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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